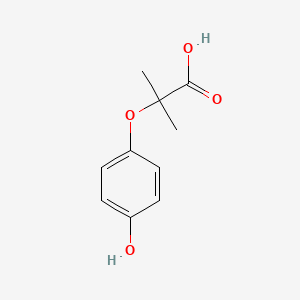
2-(4-Hydroxyphenoxy)-2-methylpropanoic acid
説明
R-HPPA is a key intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid herbicides. These herbicides are known for their high efficacy, low toxicity, wide herbicidal spectrum, long application period, and safety to crops . Unlike chemical methods that consume significant energy and result in environmental pollution, R-HPPA biosynthesis from the substrate R-2-phenoxypropionic acid (R-PPA) offers a more environmentally friendly approach with mild reaction conditions and high selectivity .
Synthesis Analysis
The biosynthesis of R-HPPA involves the selective introduction of a hydroxyl group (–OH) into R-PPA at the C-4 position . Microorganisms equipped with hydroxylases facilitate this process. The resulting R-HPPA serves as a valuable precursor for phenoxypropionic acid herbicides .
Chemical Reactions Analysis
R-HPPA can undergo various chemical reactions, including oxidation and hydroxylation. For instance, it can be oxidized by potassium dichromate to form a brown-colored quinone-type compound. This property allows quantification of R-HPPA concentration based on absorbance at a suitable wavelength (e.g., 570 nm). Additionally, the biosynthetic capability of microorganisms can be evaluated using this method .
科学的研究の応用
Degradation of Ciprofibrate : A study by Dulayymi et al. (1993) investigated the degradation of ciprofibrate, a hypolipidemic agent, identifying 2-(4-ethynylphenoxy)-2-methylpropanoic acid as one of the degradation products. This highlights its potential involvement in pharmaceutical degradation processes (Dulayymi et al., 1993).
Chemical Reactions of Acid Chlorides : Byers et al. (1981) described the reaction of 2-(2-Arylazophenoxy)-2-methylpropanoic acids with thionyl chloride, forming benzoxazinones. This study provides insights into the chemical behavior and potential applications in organic synthesis (Byers et al., 1981).
Synthesis of PPARpan Agonists : Guo et al. (2006) discussed the synthesis of a potent PPARpan agonist, where 2-(4-hydroxyphenoxy)-2-methylpropanoic acid was a key intermediate. This indicates its use in the synthesis of biologically active compounds (Guo et al., 2006).
Allosteric Modifiers of Hemoglobin : Randad et al. (1991) synthesized and tested compounds structurally related to this compound as allosteric effectors of hemoglobin. This research opens avenues in clinical and biological areas for conditions like ischemia or stroke (Randad et al., 1991).
Anti-inflammatory Activity : Dilber et al. (2008) investigated the anti-inflammatory activity of β-hydroxy-β-arylpropanoic acids, which are structurally similar to this compound, and found significant anti-inflammatory effects comparable to ibuprofen (Dilber et al., 2008).
Enzymatic Resolution : Barton et al. (1990) achieved the enzymatic resolution of (R,S)-2-(4-hydroxyphenoxy)propionic acid, demonstrating its potential for enantioselective synthesis in pharmaceutical applications (Barton et al., 1990).
Adsorption on Clay Surfaces : Ramalho et al. (2013) studied the adsorption of phenoxyacid compounds, including this compound, on clay surfaces. This research is relevant for understanding the environmental fate and removal of such compounds (Ramalho et al., 2013).
特性
IUPAC Name |
2-(4-hydroxyphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCMPYSRJBOXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217960 | |
| Record name | 2-(4-Hydroxyphenoxy)-2-methylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67648-64-0 | |
| Record name | 2-(4-Hydroxyphenoxy)-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067648640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Hydroxyphenoxy)-2-methylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



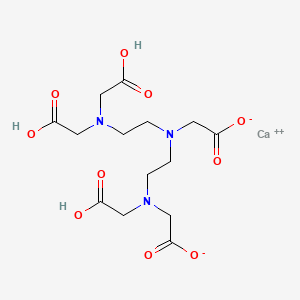
![(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B1194198.png)
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1194200.png)

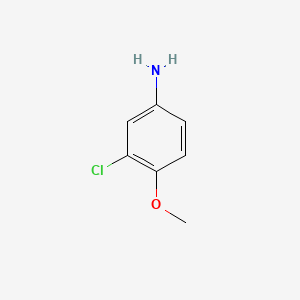




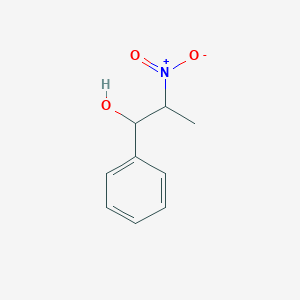
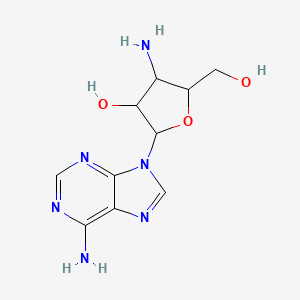


![(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1194218.png)